Product packaging for 4-(2,3-Dimethoxybenzoyl)isoquinoline(Cat. No.:CAS No. 1187170-81-5)

4-(2,3-Dimethoxybenzoyl)isoquinoline

Cat. No.: B1453153
CAS No.: 1187170-81-5
M. Wt: 293.3 g/mol
InChI Key: SFNIBMOMOCTUPJ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzoyl)isoquinoline is a synthetic isoquinoline derivative intended for research and development applications. This compound is part of a class of molecules known for their significant potential in medicinal chemistry and drug discovery . Isoquinoline alkaloids and their synthetic analogs are frequently investigated for their diverse biological activities, which may include cytotoxic and antiproliferative effects against various cancer cell lines . The structure of this compound, featuring a benzoyl group substituted with methoxy functionalities, is designed for structure-activity relationship (SAR) studies. Researchers can utilize it as a key building block to explore its mechanism of action, which may involve interactions with cellular targets such as kinases, reductases, or topoisomerases, as observed in related isoquinoline structures . It is provided exclusively for laboratory research purposes. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO3 B1453153 4-(2,3-Dimethoxybenzoyl)isoquinoline CAS No. 1187170-81-5

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-9-5-8-14(18(16)22-2)17(20)15-11-19-10-12-6-3-4-7-13(12)15/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNIBMOMOCTUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248063
Record name (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-81-5
Record name (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Isoquinoline Intermediate (Compound II)

A key intermediate in the preparation of 4-(2,3-Dimethoxybenzoyl)isoquinoline is the isoquinoline derivative functionalized with a benzylamine substituent. The preparation involves:

  • Dissolving compound I in N-methylpyrrolidone (NMP).
  • Adding 2,3-dimethoxybenzylamine.
  • Heating the mixture to 120 °C for 4 hours to promote reaction.
  • Quenching with water and extracting with dichloromethane.
  • Washing the organic phase with saturated saline, drying over anhydrous sodium sulfate.
  • Evaporating the solvent and purifying by column chromatography.

Yields : Approximately 85.5% to 89.6% depending on the benzylamine derivative used (e.g., 3,4-dimethoxybenzyl or 2,4-dimethoxybenzyl).

Step Conditions Yield (%) Notes
Reaction temperature 120 °C 4 hours
Solvent N-methylpyrrolidone (NMP)
Amines used 2,3-Dimethoxybenzylamine Also 3,4- and 2,4-dimethoxy-
Extraction solvent Dichloromethane 3x extractions
Drying agent Anhydrous sodium sulfate
Purification Column chromatography (SiO2)
Yield 85.5 - 89.6 High purity product

Acylation and Formation of this compound

The introduction of the 2,3-dimethoxybenzoyl group is typically achieved by acylation of the isoquinoline intermediate with 2,3-dimethoxybenzoyl chloride or equivalent acylating agents under controlled conditions.

  • Use of acid chlorides derived from 2,3-dimethoxybenzoic acid.
  • Reaction in anhydrous solvents such as dichloromethane or toluene.
  • Catalysis or base assistance (e.g., triethylamine) to facilitate acylation.
  • Monitoring by thin-layer chromatography (TLC) for completion.
  • Work-up involving aqueous quenching, extraction, drying, and purification.

This step is critical for achieving the desired substitution pattern on the isoquinoline ring.

Deprotection and Final Purification

In cases where protecting groups (e.g., amino protecting groups) are used during synthesis to prevent side reactions:

  • Deprotection is carried out using acidic conditions (e.g., trifluoroacetic acid, methanesulfonic acid) or basic conditions (e.g., saturated sodium bicarbonate) depending on the protecting group.
  • Reaction solvents for deprotection include trifluoroacetic acid, triethylsilylhydride, or mixtures with dichloromethane.
  • After deprotection, pH adjustment to neutral (7-8) is performed.
  • The product is isolated by extraction and purified by recrystallization or chromatography.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Yield/Outcome Notes
1 Formation of isoquinoline intermediate (Compound II) Compound I + 2,3-dimethoxybenzylamine, NMP, 120 °C, 4 h 85.5 - 89.6% Extraction with DCM, drying, chromatography
2 Acylation with 2,3-dimethoxybenzoyl chloride Anhydrous DCM or toluene, base (e.g., triethylamine), RT or reflux High yield expected (not specified) TLC monitoring, aqueous work-up
3 Deprotection of amino protecting groups TFA, methanesulfonic acid, or saturated NaHCO3, solvent mixtures Quantitative deprotection pH adjusted to 7-8, extraction and purification
4 Final purification Recrystallization or chromatography Pure this compound High purity product

Additional Notes and Research Findings

  • The molar ratio of reagents, especially boric acid in certain steps, is critical for optimal yield and purity, typically ranging from 1:0.05 to 1:0.4.
  • Reaction monitoring by TLC and LC-MS is essential to confirm product formation and purity.
  • Use of anhydrous conditions and inert atmosphere may be necessary in some steps to prevent hydrolysis or side reactions.
  • The choice of protecting groups and their removal strategies significantly influence the overall synthetic efficiency.
  • Purification techniques such as column chromatography on silica gel and recrystallization from suitable solvents (ethyl acetate, N-heptane) are standard to obtain analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxybenzoyl)isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The isoquinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzoquinone derivatives.

    Reduction: Formation of 4-(2,3-dimethoxyphenyl)isoquinoline.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a key intermediate in the synthesis of more complex isoquinoline derivatives. Its structural features make it suitable for modifications that enhance biological activity or alter physical properties.

2. Biology:

  • Anticancer Activity: Research indicates that isoquinoline derivatives, including 4-(2,3-Dimethoxybenzoyl)isoquinoline, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, one study demonstrated an IC50 value indicating potent cytotoxicity against breast cancer cells, with apoptosis confirmed through caspase activation assays.
  • Anti-inflammatory Effects: The compound has been studied for its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This action is particularly relevant for conditions characterized by chronic inflammation.

3. Medicine:

  • Cardiovascular Applications: The compound interacts with sodium and calcium channels in cardiomyocytes, suggesting potential therapeutic uses in managing heart rhythm disorders and reducing arrhythmias. Laboratory studies on isolated rat heart tissues have confirmed its role as a negative inotropic agent, indicating its potential use in heart failure management.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on breast cancer cell lines using MTT assays. The results showed a significant reduction in cell viability with an IC50 value demonstrating potent cytotoxicity. The study concluded that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Cardiovascular Impact
In experiments involving isolated rat heart tissues, this isoquinoline derivative was found to decrease contractility at higher concentrations. This finding supports its potential application in treating heart failure symptoms by managing calcium influx into cardiomyocytes.

Research Findings Summary Table

ActivityMechanismEvidence
AnticancerInduction of apoptosis; inhibition of proliferationIC50 values from MTT assays
Anti-inflammatoryModulation of cytokine releaseInhibition of TNF-α and IL-6 production
CardiovascularBlockage of sodium/calcium channelsDose-dependent reduction in cardiac contractility

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxybenzoyl)isoquinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Methoxy Substitutions

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Biological Activity Reference IDs
4-(2,4-Dimethoxybenzoyl)isoquinoline Benzoyl group at 4-position; 2,4-dimethoxy Not reported (commercially available)
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline 3,4-Dimethoxybenzyl at 1-position; 6,7-dimethoxy Cytotoxic activity (IC₅₀: 1.93–33.84 µM)
4-(Benzylaminomethylene)isoquinoline-1,3-dione Aminomethylene and dione functional groups CDK4 inhibition (IC₅₀: 2 nM)
N-Alkylated azinesulfonamides Piperazine/sulfonamide appendages Multimodal D₂/5-HT₁A/5-HT₇ receptor antagonism

Key Observations :

  • Substitution Position: The 2,3-dimethoxy configuration in the target compound contrasts with the 6,7-dimethoxy substitution in cytotoxic isoquinolines (e.g., compound 6a from ), which exhibit potent activity against T47D and HeLa cell lines. The position of methoxy groups significantly impacts target selectivity and potency .
  • Functional Groups: Hybrid structures like 4-(benzylaminomethylene)isoquinoline-1,3-dione prioritize kinase inhibition (CDK4 IC₅₀ = 2 nM) over receptor modulation, demonstrating how functional group additions (e.g., dione rings) redirect biological activity .

Pharmacological Profiles of Isoquinoline Derivatives

Central Nervous System (CNS) Activity
  • Multimodal Receptor Ligands: N-alkylated azinesulfonamides, such as 5-({4-(2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl)piperidin-1-yl}sulfonyl)quinolone, exhibit mixed D₂/5-HT₁A/5-HT₇ receptor antagonism, producing antidepressant and antipsychotic effects in murine models (MK-801 hyperactivity test) . These compounds highlight the importance of piperazine and sulfonamide moieties in CNS targeting.
Anticancer and Cytotoxic Activity
  • Dihydropyrrolo[2,1-a]isoquinolines: Compounds like 6a and 6c (IC₅₀ = 1.93 µM against T47D cells) demonstrate that dimethoxy substitutions on the isoquinoline core enhance cytotoxicity, likely through DNA intercalation or topoisomerase inhibition .
  • Kinase Inhibitors: Isoquinoline-dione derivatives (e.g., Compound 62) selectively inhibit CDK4 (IC₅₀ = 2 nM), underscoring the role of rigid, planar structures in kinase binding .

Biological Activity

4-(2,3-Dimethoxybenzoyl)isoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a benzoyl group attached to an isoquinoline core. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to increased levels of incretin hormones, which are beneficial for glucose homeostasis.
  • Cellular Effects : The compound influences cell signaling pathways related to inflammation and cancer. It has been reported to exhibit anti-inflammatory properties and may induce apoptosis in cancer cells .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Induces apoptosis in various cancer cell lines and inhibits cell proliferation.
Anti-inflammatory Modulates inflammatory pathways, potentially reducing chronic inflammation.
Antimicrobial Exhibits antibacterial and antifungal properties.
Metabolic Regulation Improves glucose regulation by inhibiting DPP-IV.

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound against multiple cancer cell lines (leukemia, melanoma, etc.) using a high-throughput screening method. The results indicated significant antiproliferative effects with GI50 values suggesting effective inhibition at low concentrations .
  • Metabolic Effects :
    • In animal models, administration of this compound resulted in improved blood glucose levels and reduced markers of inflammation. These findings support its potential use in managing metabolic disorders such as type 2 diabetes .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for determining the bioavailability and therapeutic effectiveness of the compound:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver; specific metabolic pathways need further investigation.
  • Excretion : Excreted mainly through urine.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(2,3-dimethoxybenzoyl)isoquinoline and its analogs?

  • Methodological Answer : Common synthetic strategies include:

  • One-pot ring-expansion reactions : Utilizing 3,4-dihydroisoquinoline pseudo bases with acylating agents under mild conditions to introduce substituents at the 4-position .
  • Silver triflate-catalyzed reactions : For example, coupling 2-alkynylbenzaldoximes or aldehydes with amines or isocyanoacetates to form isoquinoline cores .
  • Cross-coupling reactions : Use of boronic acids (e.g., 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline) with aryl halides via Suzuki-Miyaura coupling to append functional groups .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and aromatic proton environments (e.g., methoxy and benzoyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in studies of analogous triazolo-isoquinoline derivatives .

Q. What are the key structural features influencing the reactivity of this compound?

  • Methodological Answer : The benzoyl group at the 4-position and methoxy substituents at the 2,3-positions:

  • The electron-donating methoxy groups stabilize the isoquinoline core, directing electrophilic substitution to specific positions.
  • The benzoyl moiety participates in nucleophilic acyl substitution or reduction to yield secondary alcohols .

Advanced Research Questions

Q. How can researchers optimize reaction yields for complex isoquinoline derivatives like this compound?

  • Methodological Answer :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for oxidations or AgOTf for cyclizations) to improve regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., decahydronaphthalene) favor oxidative ring closure .
  • Temperature control : Lower temperatures minimize side reactions in sensitive aza-Friedel-Crafts reactions .

Q. How can contradictions in biological activity data for isoquinoline derivatives be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for antitumor studies) and assay protocols (e.g., ATP-based viability assays) to reduce variability .
  • Purity validation : Use HPLC (>95% purity) and elemental analysis to confirm compound integrity, as impurities can skew dose-response curves .
  • Structural analogs : Compare activity across derivatives (e.g., 6,7-dimethoxy vs. 2,3-dimethoxy substitution) to isolate substituent effects .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Fragment-based design : Synthesize monosubstituted fragments (e.g., at 1-, 4-, or 8-positions) and merge hits via "merging by design" to retain binding interactions .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing methoxy with halogen or methyl groups) and measure IC50_{50} values against target proteins .
  • Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like IAP (Inhibitor of Apoptosis Proteins) and prioritize synthetic targets .

Q. What computational methods predict the interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100+ ns to assess stability of interactions (e.g., hydrogen bonding with kinase active sites) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the isoquinoline core .
  • Pharmacophore modeling : Map essential features (e.g., hydrophobic benzoyl group, hydrogen-bond acceptors) to guide analog design .

Q. What are the challenges in analytical quantification of this compound in complex matrices?

  • Methodological Answer :

  • Chromatographic separation : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve peaks from degradation products .
  • Detection limits : Employ LC-MS/MS with multiple reaction monitoring (MRM) for trace-level detection in biological samples .
  • Method validation : Follow ICH guidelines for linearity (R2^2 > 0.99), precision (%RSD < 5%), and recovery (85–115%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,3-Dimethoxybenzoyl)isoquinoline
Reactant of Route 2
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4-(2,3-Dimethoxybenzoyl)isoquinoline

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